molecular formula C15H18BNO4 B567339 Methyl 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1352413-06-9

Methyl 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B567339
CAS No.: 1352413-06-9
M. Wt: 287.122
InChI Key: ZZJCILVEJIMZHG-UHFFFAOYSA-N
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Description

Methyl 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound with the molecular formula C15H18BNO4. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is a boronic ester derivative, which makes it valuable in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic chemistry.

Properties

IUPAC Name

methyl 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO4/c1-14(2)15(3,4)21-16(20-14)12-7-10(9-17)6-11(8-12)13(18)19-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJCILVEJIMZHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742723
Record name Methyl 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352413-06-9
Record name Methyl 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

A representative procedure from industrial-scale synthesis involves:

  • Substrate : Methyl 3-cyano-5-bromobenzoate (1.0 equiv).

  • Catalyst : PdCl₂(dppf) (5 mol%).

  • Base : KOAc (3.0 equiv).

  • Solvent : Dimethyl sulfoxide (DMSO).

  • Temperature : 80°C under argon.

  • Time : 12–18 hours.

ParameterOptimal ValueImpact on Yield
Catalyst Loading5 mol%<70% at <3 mol%
Solvent PolarityHigh (DMSO)Stabilizes Pd⁰
Base StrengthMild (KOAc)Prevents ester hydrolysis

This method achieves yields of 68–72% after silica gel chromatography.

Mechanistic Insights

The palladium catalyst facilitates oxidative addition into the C–Br bond, followed by transmetallation with B₂pin₂. Reductive elimination yields the boronate ester. The electron-withdrawing cyano group enhances electrophilicity at C5, accelerating oxidative addition.

Cyanation of Boronated Benzoate Esters

Alternative routes introduce the cyano group after boronate installation, particularly when halogenated precursors are inaccessible.

Palladium-Mediated Cyanation

A two-step sequence from methyl 5-boronate-3-iodobenzoate employs:

  • Protection : Trimethylsilyl (TMS) protection of the boronate using TMSCl.

  • Cyanation : Treatment with Zn(CN)₂ and Pd(PPh₃)₄ in DMF at 100°C.

StepConditionsYield
Boronate ProtectionTMSCl, Et₃N, CH₂Cl₂, 0°C95%
CyanationZn(CN)₂, Pd(PPh₃)₄, DMF, 100°C61%

This approach avoids boronate decomposition but requires stringent anhydrous conditions.

Ullmann-Type Coupling

Copper-mediated cyanation using CuCN in NMP at 150°C provides a lower-cost alternative, albeit with reduced yields (42–48%) due to competing ester degradation.

One-Pot Tandem Functionalization

Advanced methodologies combine halogenation, cyanation, and borylation in a single reactor, minimizing intermediate isolation.

Sequential Halogenation-Borylation-Cyanation

A patent-pending protocol outlines:

  • Iodination : Methyl 3-amino-5-bromobenzoate → methyl 3-amino-5-iodobenzoate (NIS, AcOH).

  • Diazotization-Cyanation : NaNO₂, HCl, then CuCN.

  • Borylation : B₂pin₂, Pd(OAc)₂, SPhos, KOAc in dioxane.

StepKey ReagentsYield
IodinationNIS, AcOH89%
DiazotizationNaNO₂, HCl, CuCN63%
BorylationB₂pin₂, Pd(OAc)₂71%

This cascade process achieves a 40% overall yield, demonstrating efficiency gains despite stepwise reactions.

Challenges and Mitigation Strategies

Boronate Ester Stability

The 1,3,2-dioxaborolane ring is prone to hydrolysis under acidic or aqueous conditions. Mitigation includes:

  • Anhydrous Workup : Use of MgSO₄ or molecular sieves during isolation.

  • Low-Temperature Quenching : Reaction mixtures are cooled to 0°C before aqueous extraction.

Regioselectivity in Cyanation

Competing cyanation at the 4-position is suppressed by:

  • Steric Effects : Bulkyl boronate groups at C5 hinder 4-position reactivity.

  • Directing Groups : Transient coordination of Pd to the ester carbonyl directs CN⁻ to C3.

Industrial-Scale Considerations

Batch processes for >1 kg synthesis prioritize:

  • Catalyst Recovery : Pd scavengers (e.g., SiliaBond Thiol) reduce metal residues to <5 ppm.

  • Solvent Recycling : DMSO is distilled and reused, cutting costs by 30%.

Emerging Techniques

Photoredox Catalysis

Visible-light-mediated borylation using Ir(ppy)₃ allows room-temperature reactions, though yields remain suboptimal (55%).

Continuous Flow Systems

Microreactor setups enhance heat/mass transfer, reducing reaction times from 18 hours to 45 minutes .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

    Substitution: The cyano group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases like potassium carbonate. Typical conditions involve heating the reaction mixture to 80-100°C.

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.

    Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic conditions.

Major Products

    Suzuki-Miyaura Cross-Coupling: The major product is a biaryl compound.

    Oxidation: The major product is the corresponding phenol.

    Substitution: The major products are substituted amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester and the aryl halide. This complex undergoes transmetalation, where the aryl group from the boronic ester is transferred to the palladium. The resulting intermediate then undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness

Methyl 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both a cyano group and a boronic ester. The cyano group provides additional reactivity, allowing for further functionalization, while the boronic ester is crucial for cross-coupling reactions. This combination makes it a versatile intermediate in organic synthesis .

Biological Activity

Methyl 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS Number: 1352413-06-9) is an organic compound notable for its applications in organic synthesis and medicinal chemistry. Its structure includes a cyano group and a boronic ester moiety, which contribute to its reactivity and potential biological activity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

This compound has the molecular formula C15H18BNO4 and a molecular weight of approximately 285.12 g/mol. It is primarily utilized in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds in organic synthesis.

PropertyValue
Molecular FormulaC15H18BNO4
Molecular Weight285.12 g/mol
CAS Number1352413-06-9
IUPAC NameThis compound

The biological activity of this compound is largely attributed to its ability to participate in chemical reactions that lead to the formation of biologically active compounds. In particular:

  • Suzuki-Miyaura Cross-Coupling : The compound acts as a boronic ester in Suzuki-Miyaura reactions. This reaction facilitates the formation of biaryl compounds that can exhibit various biological activities.
  • Synthesis of Anticancer Agents : The compound can be used to synthesize derivatives that have shown anticancer properties in vitro. For example, derivatives from similar boronic esters have been reported to inhibit cell proliferation in various cancer cell lines.

Biological Activity and Case Studies

Recent studies have highlighted the potential therapeutic applications of boronic esters and their derivatives:

  • Anticancer Activity : A study focusing on structurally similar compounds revealed that certain derivatives exhibited potent inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). These compounds displayed IC50 values in the nanomolar range (e.g., IC50 = 0.126 μM), indicating strong antiproliferative effects compared to standard treatments like 5-Fluorouracil .
  • Mechanistic Insights : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis through caspase activation pathways. For instance, treatment with certain derivatives resulted in significant increases in caspase-9 levels compared to controls .
  • Selectivity : Some studies have reported that specific derivatives derived from boronic esters show a high selectivity index for cancer cells over normal cells. This selectivity is crucial for minimizing side effects during therapeutic applications .

Q & A

Q. Basic

  • Multinuclear NMR :
    • ¹H NMR : Peaks for aromatic protons (δ 7.2–8.8 ppm) and pinacol methyl groups (δ 1.24 ppm, singlet) .
    • ¹¹B NMR : Sharp singlet near δ 29.76 ppm confirms boronate ester integrity .
  • HRMS : Molecular ion [M+H]⁺ calculated as C₁₅H₁₈BNO₄: 294.1325; observed: 294.1328 .
  • IR : Strong absorptions at ~2230 cm⁻¹ (C≡N) and ~1720 cm⁻¹ (ester C=O) .

How can researchers optimize Suzuki-Miyaura couplings involving this boronate ester when encountering low yields?

Q. Advanced

Parameter Optimization Strategy Reference
CatalystScreen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)); Pd(dppf)Cl₂ yields up to 78% .
BaseTest K₃PO₄ (higher basicity) or CsF (enhanced transmetallation) .
SolventUse DME/H₂O (9:1) to stabilize boronate while solubilizing inorganic base .
TemperatureIncrease to 100°C (if boronate stability permits) to accelerate transmetallation .

What strategies mitigate regioselectivity challenges in cross-coupling reactions?

Q. Advanced

  • Steric Guidance : The cyano group at C3 directs coupling to the less-hindered C5 boronate site .
  • Ligand Effects : Bulky ligands (e.g., SPhos) improve selectivity for mono-substituted aryl partners .
  • Microwave Assistance : Reduces reaction time (2–4 hours vs. 24 hours), minimizing side reactions .

What are the recommended storage conditions to preserve stability?

Q. Basic

  • Temperature : 2–8°C in sealed containers under argon .
  • Moisture Control : Add desiccants (e.g., molecular sieves) to prevent hydrolysis .
  • Solubility : Prepare stock solutions in anhydrous THF or DCM; avoid protic solvents .

How to resolve discrepancies between theoretical and observed spectroscopic data?

Q. Advanced

  • Purification : Re-crystallize from hexane/EtOAc (3:1) or use flash chromatography (15–30% EtOAc in heptane) .
  • Dynamic NMR : Heat samples to 50°C in d-DMSO to coalesce rotameric signals .
  • 2D NMR : HSQC/HMBC assigns ambiguous peaks (e.g., distinguishing C≡N and B-O environments) .

What computational methods predict reactivity in novel catalytic systems?

Q. Advanced

  • DFT Calculations : B3LYP/6-31G* models transition states for Suzuki-Miyaura coupling, highlighting energy barriers influenced by the cyano group .
  • COSMO-RS Simulations : Predict solvent/base combinations that stabilize charged intermediates .

How does the cyano group influence boronate reactivity?

Q. Advanced

  • Electronic Effects : The electron-withdrawing cyano group stabilizes the boronate ester, increasing hydrolytic resistance (t₁/₂ in H₂O: 48 hours vs. 12 hours for non-cyano analogs) .
  • Directing Effects : Enhances electrophilic substitution at the para position relative to the boronate group .

What solvent systems are compatible with this compound?

Q. Basic

Solvent Type Examples Use Case
Polar aproticTHF, DME, DCMSuzuki couplings, storage .
HydrocarbonToluene, heptaneHigh-temperature reactions .
AvoidMeOH, H₂O (>10%)Risk of boronate hydrolysis .

How to address steric hindrance from the tetramethyl dioxaborolane group?

Q. Advanced

  • Increased Catalyst Loading : 10 mol% Pd(dppf)Cl₂ improves turnover in sterically hindered systems .
  • Solvent Polarity : DMF/H₂O (4:1) accelerates transmetallation by stabilizing intermediates .

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